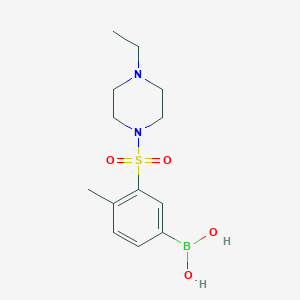
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid
Übersicht
Beschreibung
((3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid, also known as 4-Methyl-3-((4-ethylpiperazin-1-yl)sulfonyl)phenylboronic acid or MEPBA, is a boronic acid derivative of piperazine. It is a useful reagent for the synthesis of a variety of organic compounds and has a number of scientific research applications. This introduction will provide an overview of MEPBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Boron Nitride Nanomaterials in Synthesis
Boron nitride nanomaterial-based solid acid catalysts are efficient for the synthesis of biologically active compounds. A study by Murugesan et al. (2017) demonstrates the use of these catalysts in synthesizing ethylpiperazinyl-quinolinyl fused acridine derivatives, highlighting the potential of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid in facilitating these reactions under microwave irradiation conditions (Murugesan, Gengan, Moodley, & Gericke, 2017).
Sulfination of Aryl and Heteroaryl Boronic Acids
The research by Lo et al. (2019) reports a redox-neutral Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids. This process allows for the efficient conversion of boronic acids into sulfinate salts, which can be further elaborated into valuable sulfonyl-containing groups, including sulfones, sulfonamides, sulfonyl fluorides, and sulfonate esters (Lo, Chen, & Willis, 2019).
Boronic Acid Catalysis
Hall (2019) discusses the emerging applications of boronic acids as reaction catalysts. The ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable various organic reactions, demonstrating the versatility of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid in such catalytic processes (Hall, 2019).
Macrocyclic Chemistry
Fárfan et al. (1999) highlight the role of boronic esters, including derivatives like (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid, in macrocyclic chemistry. The study describes the synthesis and analysis of tetrameric and dimeric boronates, which are crucial in the field of macrocyclic chemistry (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999).
Applications in Organic Synthesis
Eigenschaften
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)13-10-12(14(17)18)5-4-11(13)2/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZWDMKVWOUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
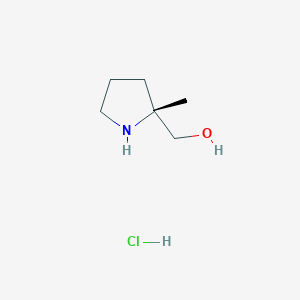
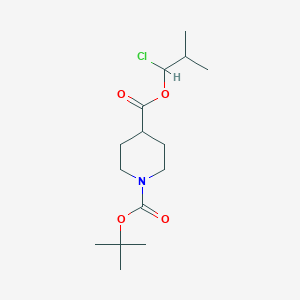
![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)


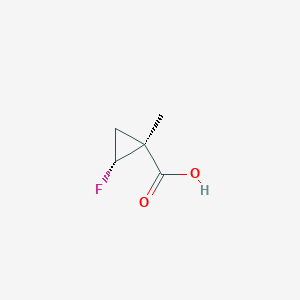
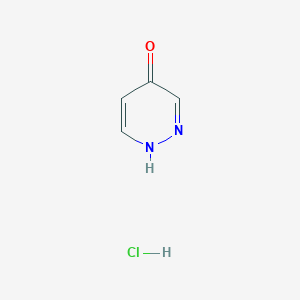
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)